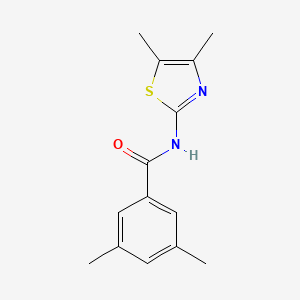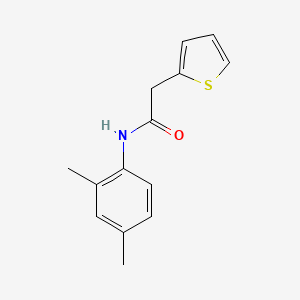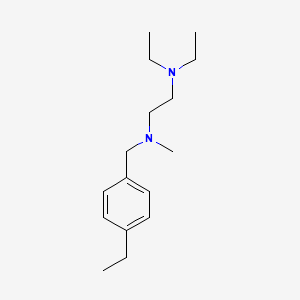
N,N-diethyl-N'-(4-ethylbenzyl)-N'-methyl-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-N'-(4-ethylbenzyl)-N'-methyl-1,2-ethanediamine, commonly known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture as a potential alternative to the toxic insecticides used during World War II. Since then, DEET has become the most effective and widely used insect repellent in the world.
Mécanisme D'action
The exact mechanism of action of DEET is not fully understood. It is believed that DEET interferes with the insect's ability to detect lactic acid, carbon dioxide, and other chemicals emitted by humans. This makes it difficult for insects to locate and bite humans.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans. It is rapidly absorbed through the skin and metabolized by the liver. Studies have shown that DEET does not cause significant harm to the nervous system or other organs in humans. However, excessive use of DEET can cause skin irritation and allergic reactions in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is a highly effective insect repellent, making it an essential tool in the study of insect behavior and disease transmission. However, its strong odor and potential toxicity can interfere with some experiments. Researchers must take care to use DEET in appropriate concentrations and to control for any potential confounding factors.
Orientations Futures
1. Development of new insect repellents that are more effective and less toxic than DEET.
2. Study of the long-term effects of DEET exposure on human health.
3. Investigation of the mechanism of action of DEET and its potential applications in other fields, such as drug development.
4. Study of the impact of DEET on non-target organisms, such as bees and other beneficial insects.
5. Development of new methods for delivering DEET, such as slow-release formulations, to increase its effectiveness and reduce the need for frequent reapplication.
Méthodes De Synthèse
The synthesis of DEET involves the reaction of N,N-diethyl-m-toluamide with methylamine in the presence of ethylene diamine. The resulting compound is then purified through distillation and recrystallization to obtain pure DEET.
Applications De Recherche Scientifique
DEET has been extensively studied for its insect repellent properties. It is effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET works by interfering with the insect's ability to detect human skin, making it less attractive to them. This property has made DEET an essential tool in the fight against insect-borne diseases, such as malaria, dengue fever, and Zika virus.
Propriétés
IUPAC Name |
N',N'-diethyl-N-[(4-ethylphenyl)methyl]-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1-5-15-8-10-16(11-9-15)14-17(4)12-13-18(6-2)7-3/h8-11H,5-7,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGUMEXYEWXJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C)CCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-diethyl-N-[(4-ethylphenyl)methyl]-N-methylethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


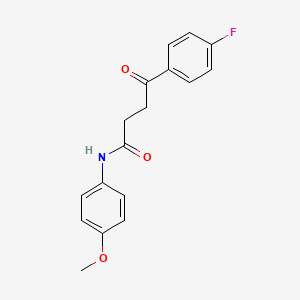
![4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5715114.png)
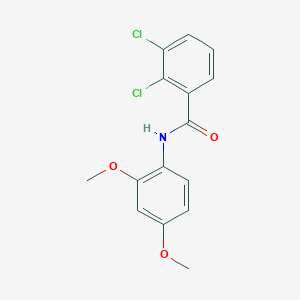
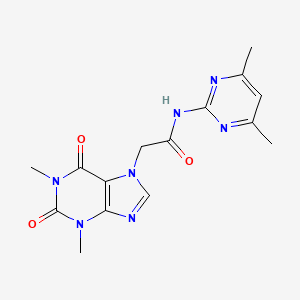
![2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715144.png)
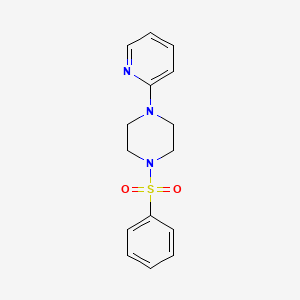
![2,6-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5715158.png)
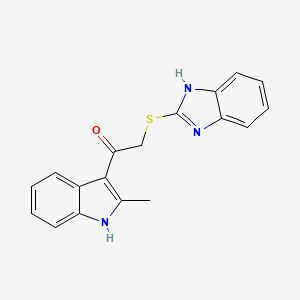
![N'-[(2-naphthylsulfonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5715173.png)
![1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5715181.png)
![3-bromo-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5715194.png)
